molecular formula C23H37O5P B1247944 (3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester CAS No. 14413-03-7

(3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester

Cat. No. B1247944
CAS RN: 14413-03-7
M. Wt: 424.5 g/mol
InChI Key: YTHYJGZYFUJIFJ-NIPOZLBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Hydroxy-16-phosphonopregn-5-en-20-one monoethyl ester is a corticosteroid hormone.

Scientific Research Applications

  • Phosphonic Acid Applications : Phosphonic acids, like the compound , have a wide range of applications due to their structural analogy with phosphate moieties and coordination or supramolecular properties. They are used in bioactive properties (drugs, pro-drugs), bone targeting, designing supramolecular or hybrid materials, functionalizing surfaces, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).

  • Crystal Structure and Spectroscopic Properties : Research on phosphonic acid esters, such as the one mentioned, has led to detailed characterizations of their crystal structures and spectroscopic properties. This information is crucial for understanding their chemical behavior and potential applications in fields like materials science and molecular biology (Nikolova, 2011).

  • Synthesis of Self-Doped Conducting Polyaniline : Phosphonic acid monoesters have been used in the synthesis of conducting self-doped polymers. These polymers show promising applications in the field of conductive materials and nanotechnology (Amaya et al., 2014).

  • Polymerizing Phostones for Poly(phosphonate)s : The use of cyclic phosphonic acid esters, like the one , in ring-opening polymerization, has been explored to create poly(phosphonate)s. These polymers have adjustable hydrophilicity, making them useful in various biomedical and industrial applications (Bauer et al., 2018).

  • Solvent Extraction Properties : Certain phosphonic acid monoesters have been studied for their efficiency in solvent extraction of metal cations, showcasing potential applications in separation processes and analytical chemistry (Pugia et al., 1986).

  • Selective Esterification : Research has been conducted on selective esterification procedures for phosphonic acids, demonstrating the versatility of these compounds in organic synthesis. This is crucial for developing new pharmaceuticals and materials (Trzepizur et al., 2021).

properties

CAS RN

14413-03-7

Molecular Formula

C23H37O5P

Molecular Weight

424.5 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]-ethoxyphosphinic acid

InChI

InChI=1S/C23H37O5P/c1-5-28-29(26,27)20-13-19-17-7-6-15-12-16(25)8-10-22(15,3)18(17)9-11-23(19,4)21(20)14(2)24/h6,16-21,25H,5,7-13H2,1-4H3,(H,26,27)/t16-,17+,18-,19-,20?,21-,22-,23-/m0/s1

InChI Key

YTHYJGZYFUJIFJ-NIPOZLBPSA-N

Isomeric SMILES

CCOP(=O)(C1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O)O

SMILES

CCOP(=O)(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)O

Canonical SMILES

CCOP(=O)(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester
Reactant of Route 2
(3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester
Reactant of Route 3
(3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester
Reactant of Route 4
(3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester
Reactant of Route 5
(3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester
Reactant of Route 6
(3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester

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